molecular formula C5H16N2O10P2 B1354230 Zoledronic acid trihydrate CAS No. 904894-54-8

Zoledronic acid trihydrate

Número de catálogo: B1354230
Número CAS: 904894-54-8
Peso molecular: 326.14 g/mol
Clave InChI: DDLVWJKPGCPJKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zoledronic acid trihydrate is a bisphosphonate compound widely used in the treatment of various bone diseases. It is particularly effective in managing conditions such as osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . The compound works by inhibiting bone resorption, thereby reducing bone loss and maintaining bone density.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of zoledronic acid trihydrate involves several steps. One common method includes the synthesis of imidazole acetic acid methyl ester, followed by ester hydrolysis to produce imidazole acetic acid. This intermediate is then converted to its hydrochloride form, which undergoes phosphonation and subsequent hydrolysis to yield zoledronic acid . The final step involves dissolving zoledronic acid in water at temperatures between 60 to 80°C and then cooling the solution to crystallize this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: Zoledronic acid trihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

Major Products: The major products of these reactions include various zoledronic acid derivatives and metal complexes, which have distinct biological and chemical properties .

Aplicaciones Científicas De Investigación

Treatment of Osteoporosis

Zoledronic acid is widely used for the prevention and treatment of osteoporosis in postmenopausal women and men at high risk for fractures. It has been shown to significantly reduce the incidence of vertebral and hip fractures.

Management of Skeletal-Related Events in Cancer

Zoledronic acid is effective in managing skeletal-related events (SREs) in patients with metastatic cancers, such as breast and prostate cancer. Clinical trials have demonstrated that:

  • Reduction in SREs : Zoledronic acid significantly lowers the risk of SREs, including fractures and the need for radiation therapy.
  • Prolonged Time to First SRE : It delays the median time to the first SRE by several months compared to placebo groups .
Study TypePopulationTreatmentKey Findings
Randomized Controlled TrialProstate Cancer Patients4 mg Zoledronic Acid vs. Placebo36% reduction in SREs; delayed first SRE by >5 months
Randomized Controlled TrialSolid Tumors (non-breast/prostate)4 mg Zoledronic Acid vs. Placebo30.7% reduction in SREs; delayed first SRE by >2 months
Phase III TrialMultiple Myeloma/Breast Cancer4 mg Zoledronic Acid vs. 90 mg PamidronateComparable efficacy; significant risk reduction of 16% for multiple events

Tumor-Induced Hypercalcemia

Zoledronic acid is utilized in treating tumor-induced hypercalcemia, effectively lowering serum calcium levels and urinary calcium excretion. The recommended doses range from 1.2 to 2.5 mg depending on the severity of hypercalcemia .

Hepatotoxicity

A review of case studies highlighted hepatotoxicity as a rare but serious adverse reaction following intravenous administration of zoledronic acid. Elevated liver enzymes were observed within days post-infusion, particularly in postmenopausal women receiving treatment for osteoporosis or Paget's disease .

Severe Sepsis

A notable case involved a patient developing severe sepsis after receiving zoledronic acid for osteoporosis, underscoring the importance of monitoring for severe adverse effects even though such occurrences are rare .

Mecanismo De Acción

Zoledronic acid trihydrate exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It achieves this by targeting and inhibiting enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase. This inhibition prevents the biosynthesis of essential molecules required for osteoclast function, leading to their apoptosis . Additionally, zoledronic acid decreases serum calcium and phosphorus levels, promoting their elimination from the body .

Actividad Biológica

Zoledronic acid trihydrate is a potent bisphosphonate used primarily for the treatment of bone diseases such as osteoporosis and metastatic bone disease. Its biological activity is characterized by the inhibition of osteoclast-mediated bone resorption, which is crucial for maintaining bone density and strength. This article delves into the biological mechanisms, clinical applications, and notable case studies associated with this compound.

Inhibition of Osteoclast Activity
Zoledronic acid acts by inhibiting farnesyl diphosphate (FPP) synthase, an enzyme critical for the mevalonate pathway, which is essential for osteoclast function. The inhibition of this pathway leads to reduced osteoclast survival and activity, thereby decreasing bone resorption. The IC50 value for zoledronic acid in inhibiting FPP synthase is reported to be approximately 20 nM .

Impact on Tumor Growth and Apoptosis
In addition to its effects on bone metabolism, zoledronic acid has demonstrated anti-tumor properties. It inhibits Ras signaling pathways, which are involved in cell proliferation and survival. Studies have shown that zoledronic acid can induce apoptosis in various cancer cell lines, including pancreatic cancer cells . Furthermore, it has been found to reverse epithelial-mesenchymal transition (EMT) in breast cancer cells through the inactivation of NF-κB, suggesting a role in preventing metastasis .

Clinical Applications

Zoledronic acid is widely used in clinical settings for several conditions:

  • Osteoporosis Treatment : It helps increase bone mineral density and reduce fracture risk in patients with osteoporosis.
  • Bone Metastases Management : It is effective in preventing skeletal-related events (SREs) in patients with metastatic cancers, significantly reducing the incidence of pathologic fractures and other complications associated with bone metastases .
  • Hypercalcemia of Malignancy : Zoledronic acid is employed to manage severe hypercalcemia associated with malignancies by decreasing serum calcium levels .

Case Studies

Several case studies highlight both the therapeutic benefits and potential adverse effects of zoledronic acid:

  • Severe Inflammatory Reaction : An 82-year-old female developed severe weakness and tenderness after a single dose of zoledronic acid for osteoporosis. This case presented significant laboratory findings, including elevated erythrocyte sedimentation rate (ESR), suggesting an immune-mediated response rather than typical side effects .
  • Sepsis Induction : A 58-year-old woman with severe osteoporosis experienced severe sepsis following treatment with zoledronic acid. This case underscores the need for careful monitoring of patients receiving this medication, especially those with underlying health conditions .
  • Hepatotoxicity Reports : A review of case studies indicated that hepatotoxicity could occur as a rare adverse reaction to zoledronic acid treatment. The review analyzed cases from 2013 to 2019, emphasizing the importance of vigilance for liver function abnormalities during treatment .

Research Findings

Research has consistently demonstrated the efficacy of zoledronic acid in various clinical scenarios:

  • Reduction in Skeletal Complications : In randomized controlled trials involving patients with prostate cancer, zoledronic acid significantly delayed the onset of skeletal complications compared to placebo .
  • Survival Benefits : Notably, it has been observed that zoledronic acid may improve survival rates in patients with genitourinary cancers by reducing skeletal-related events and delaying disease progression .

Summary Table of Key Findings

Aspect Details
Chemical Structure [1-Hydroxy-2-(1H-imidazol-1-yl)ethylidene]bisphosphonic acid
Mechanism of Action Inhibits FPP synthase; reduces osteoclast activity; induces apoptosis in cancer cells
Clinical Uses Osteoporosis treatment; management of bone metastases; hypercalcemia associated with malignancy
Adverse Effects Rare cases of severe inflammatory reactions; hepatotoxicity; potential sepsis induction
Notable Research Findings Reduces skeletal-related events; potential survival benefits in certain cancers

Propiedades

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVWJKPGCPJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904894-54-8
Record name Zoledronic acid trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLEDRONIC ACID TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid trihydrate
Reactant of Route 2
Reactant of Route 2
Zoledronic acid trihydrate
Reactant of Route 3
Reactant of Route 3
Zoledronic acid trihydrate
Reactant of Route 4
Reactant of Route 4
Zoledronic acid trihydrate
Reactant of Route 5
Zoledronic acid trihydrate
Reactant of Route 6
Zoledronic acid trihydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.